molecular formula C15H26O B14490656 1H-3a,7-Methanoazulen-5-ol, octahydro-3,6,8,8-tetramethyl- CAS No. 65082-69-1

1H-3a,7-Methanoazulen-5-ol, octahydro-3,6,8,8-tetramethyl-

Cat. No.: B14490656
CAS No.: 65082-69-1
M. Wt: 222.37 g/mol
InChI Key: AEJKOZRRMKOBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-3a,7-Methanoazulen-5-ol, octahydro-3,6,8,8-tetramethyl- is a complex organic compound with the molecular formula C15H26O. It is also known by other names such as Cedrenol and β-cedren-9-α-ol. This compound is a sesquiterpenoid alcohol, which is a type of naturally occurring organic compound derived from sesquiterpenes. Sesquiterpenoids are known for their diverse structures and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-3a,7-Methanoazulen-5-ol, octahydro-3,6,8,8-tetramethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable linear precursor in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources such as essential oils of certain plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that are scalable and cost-effective. The choice of method depends on the availability of raw materials and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

1H-3a,7-Methanoazulen-5-ol, octahydro-3,6,8,8-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents

Properties

IUPAC Name

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9-13,16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJKOZRRMKOBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C(C(C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486637
Record name 1H-3a,7-Methanoazulen-5-ol, octahydro-3,6,8,8-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65082-69-1
Record name 1H-3a,7-Methanoazulen-5-ol, octahydro-3,6,8,8-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.